rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate
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Overview
Description
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate: is a phospholipid compound known for its inhibitory action against Protein Kinase C and its ability to inhibit neoplastic cell growth in vitro . This compound is primarily used in proteomics research and has a molecular formula of C25H53O6N2P•3H2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves multiple steps, including the formation of the hexadecanamido group and the methoxypropan-1-ol backbone. Specific reaction conditions and reagents used in these steps are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high purity and consistency, often requiring advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in inhibiting Protein Kinase C and neoplastic cell growth.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate involves its inhibitory effect on Protein Kinase C. This inhibition disrupts various cellular processes, including cell growth and differentiation. The compound’s molecular targets and pathways include specific binding sites on Protein Kinase C, leading to altered enzyme activity and downstream effects .
Comparison with Similar Compounds
Similar Compounds
- rac-2-Methoxy-3-hexadecanamido-1-propyl Phosphocholine Monohydrate
- rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Hydrate
Uniqueness
rac-3-Hexadecanamido-2-methoxypropan-1-ol Phosphocholine Monohydrate is unique due to its specific inhibitory action against Protein Kinase C and its ability to inhibit neoplastic cell growth. This sets it apart from other similar compounds that may not have the same level of specificity or efficacy .
Properties
Molecular Formula |
C25H55N2O7P |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;hydrate |
InChI |
InChI=1S/C25H53N2O6P.H2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4;/h24H,6-23H2,1-5H3,(H-,26,28,29,30);1H2 |
InChI Key |
OXSZGYAIBLLMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC.O |
Origin of Product |
United States |
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